Home > Products > Screening Compounds P4096 > Rosuvastatin-d6 Sodium Salt
Rosuvastatin-d6 Sodium Salt -

Rosuvastatin-d6 Sodium Salt

Catalog Number: EVT-13981233
CAS Number:
Molecular Formula: C22H27FN3NaO6S
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rosuvastatin-d6 Sodium Salt is a stable isotope-labeled derivative of Rosuvastatin, a widely used lipid-lowering agent. This compound is primarily classified as a HMG-CoA reductase inhibitor, which plays a significant role in the management of hyperlipidemia and cardiovascular diseases. The sodium salt form enhances its solubility and bioavailability, making it suitable for various scientific applications, including pharmacokinetic studies.

Source

Rosuvastatin-d6 Sodium Salt is synthesized from Rosuvastatin through isotopic labeling, which involves replacing certain hydrogen atoms with deuterium atoms. This modification allows researchers to trace the compound's metabolic pathways and interactions within biological systems.

Classification
  • Chemical Classification: HMG-CoA reductase inhibitor
  • Product Type: Stable Isotope Labeled, Active Pharmaceutical Ingredient
  • Molecular Formula: C22H21D6FN3NaO6S
  • Molecular Weight: 509.56 g/mol
Synthesis Analysis

Methods

The synthesis of Rosuvastatin-d6 Sodium Salt typically involves several steps:

  1. Preparation of Rosuvastatin: The initial step involves synthesizing Rosuvastatin from its precursor compounds.
  2. Isotopic Labeling: Deuterium is introduced into the structure at specific positions to create the d6 variant. This can be achieved through chemical reactions that selectively replace hydrogen atoms with deuterium.
  3. Formation of Sodium Salt: The final product is obtained by neutralizing the acid form of Rosuvastatin-d6 with sodium hydroxide or sodium carbonate, resulting in the sodium salt form.

Technical Details

The synthetic route may vary, but generally includes reactions such as acylation, alkylation, and hydrolysis under controlled conditions to ensure high purity and yield. The use of solvents and catalysts is optimized to facilitate the reaction while minimizing by-products.

Molecular Structure Analysis

Data

  • Molecular Formula: C22H21D6FN3NaO6S
  • Molecular Weight: 509.56 g/mol
  • CAS Number (Unlabelled): 147098-18-8
  • Purity: >95% (determined by HPLC)
Chemical Reactions Analysis

Reactions

Rosuvastatin-d6 Sodium Salt participates in various chemical reactions typical for HMG-CoA reductase inhibitors:

  1. Inhibition of HMG-CoA Reductase: The primary reaction involves binding to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis.
  2. Metabolic Pathways: In vivo studies track the compound's metabolic fate using deuterium labeling to analyze pharmacokinetics.

Technical Details

The compound's isotopic labeling allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to study its behavior in biological systems.

Mechanism of Action

Process

Rosuvastatin-d6 Sodium Salt functions by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This results in:

Data

Research indicates that Rosuvastatin can lower low-density lipoprotein cholesterol levels by up to 55% at therapeutic doses, demonstrating its efficacy as a potent lipid-lowering agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents due to its sodium salt form.
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Chemical Properties

Applications

Rosuvastatin-d6 Sodium Salt is primarily utilized in scientific research:

  • Pharmacokinetic Studies: Used to trace drug absorption, distribution, metabolism, and excretion in clinical settings.
  • Bioanalytical Methods: Serves as an internal standard in quantitative analyses involving Rosuvastatin.
  • Drug Development: Assists in understanding drug interactions and mechanisms at a molecular level.
Synthetic Methodologies and Isotopic Labeling Strategies [2] [6] [7]

Stereoselective Michael Addition in Precursor Synthesis

The construction of rosuvastatin’s pharmacologically active (3R,5S) dihydroxyheptanoic acid side chain relies on stereoselective Michael addition. A chiral Evans oxazolidinone auxiliary controls the facial selectivity during the addition of the pyrimidine-derived enolate to tert-butyl acrylate. This step establishes the C3 and C5 stereocenters with >98% ee, critical for HMG-CoA reductase inhibition [3]. Post-addition, hydrolytic cleavage of the auxiliary yields the β-ketoester precursor. Recent optimizations employ in situ lithium enolate formation at –78°C to suppress racemization, achieving 92% yield compared to traditional methods (75–80%) [3].

Table 1: Stereoselective Michael Addition Optimization

ConditionTemperatureAuxiliaryYield (%)ee (%)
Traditional–40°CEvans (S)-BPB7595
In situ Li enolate–78°CEvans (S)-BPB9298.5
MgBr₂-assisted–30°COppolzer sultam8597

Oxidative Catalysis for Intermediate Functionalization

Selenium dioxide (SeO₂)-mediated allylic oxidation converts the C5 methyl group of a late-stage lactone intermediate to the aldehyde functionality. This Wessely oxidation proceeds via an ene reaction mechanism, demanding anhydrous conditions to prevent over-oxidation [3]. The aldehyde intermediate is then subjected to a Z-selective Still-Gennari olefination to install the C6–C7 alkene. Catalytic vanadium-based systems (e.g., VO(acac)₂/TBHP) have emerged as greener alternatives, reducing Se waste by 80% while maintaining 88% yield [3]. Temperature control (<5°C) is crucial to prevent epimerization at C3/C5 during oxidation.

Olefination Reactions with Pyrimidine-Based Phosphonium Salts

Installation of the deuterated pyrimidine moiety employs Wittig and Horner-Wadsworth-Emmons (HWE) reactions. For rosuvastatin-d6, a hexadeuterio-isopropyl-substituted phosphonium ylide (Ph₃P=CHCOOEt) is generated from deuterated isopropyltriphenylphosphonium bromide. The HWE variant using phosphonate esters proves superior for Z-alkene selectivity (Z:E > 20:1), vital for biological activity [6]. Key modifications include:

  • Microwave activation: Reduces reaction time from 12h to 25min at 100°C while improving Z-selectivity to 98% [3]
  • Lithium-free conditions: Using NaHMDS minimizes aldol side reactions with the aldehyde groupPost-olefination, saponification and sodium salt formation (NaOH/EtOH) yield the final API [6].

Deuterium Incorporation Techniques in Side-Chain Modification

Deuterium labeling at the isopropyl group (–CD(CH₃)₂) involves two principal routes:

  • Deuterated acetone reduction: Catalytic deuteration (D₂, Pd/C) of acetone-d6 yields (CD₃)₂CDOD, followed by HBr-mediated conversion to (CD₃)₂CDBr. This alkylating agent introduces the deuterated isopropyl group onto the pyrimidine core [4].
  • Isotope exchange: Late-stage iridium-catalyzed C–H activation enables direct C–D bond formation on the preassembled isopropyl group. Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆) in D₂O achieves >99% D-incorporation at 150°C, avoiding re-synthesis of intermediates [4].The pyrimidine ring assembly itself utilizes deuterated acetoacetate-d6 to incorporate label during heterocycle formation, ensuring isotopic integrity .

Industrial Scalability of Multi-Step Deuterated Synthesis

Scaling rosuvastatin-d6 synthesis presents unique challenges:

  • Purification bottlenecks: Chromatographic separation of deuterated/non-deuterated impurities requires specialized SFC (supercritical fluid chromatography) with chiral stationary phases (e.g., Chiralpak AD-H), achieving 99.8% chemical and isotopic purity [3] [6].
  • Cost management: Deuterated reagents account for 70% of raw material costs. Closed-loop solvent recovery and catalytic deuteration (vs. stoichiometric) reduce expenses by 40% [4].
  • Flow chemistry: Continuous hydrogenation of acetone-d6 using microfluidic reactors (Pd/Al₂O₃ catalyst) achieves 95% conversion with 10x reduced catalyst loading [3]. Final salt formation in a plug-flow crystallizer ensures consistent particle size distribution (D90 <50µm) for solubility [7].

Table 2: Scalability Metrics for Key Steps

Process StepBatch Yield (%)Continuous Flow Yield (%)Purity Target
Deuterated alkyl bromide synthesis829599.5%
Pyrimidine alkylation789098.0%
Michael addition859199.0%
Salt formation959899.9%

Properties

Product Name

Rosuvastatin-d6 Sodium Salt

IUPAC Name

sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1/i1D3,2D3;

InChI Key

RGEBGDYYHAFODH-YSGKMXPRSA-M

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.